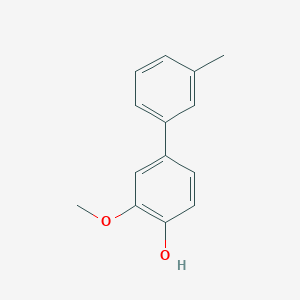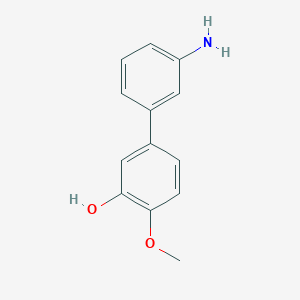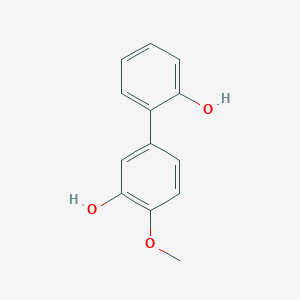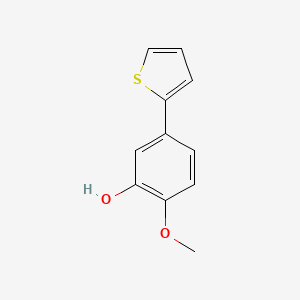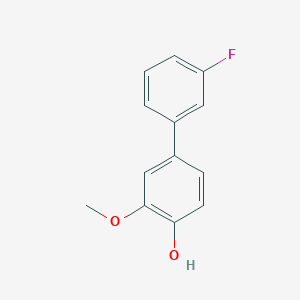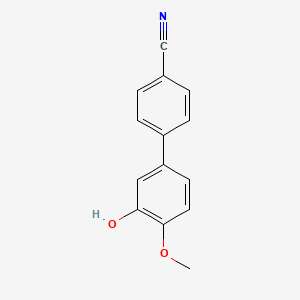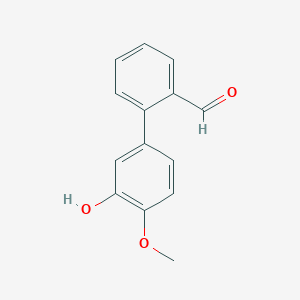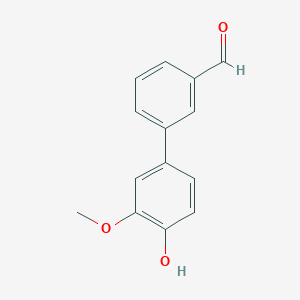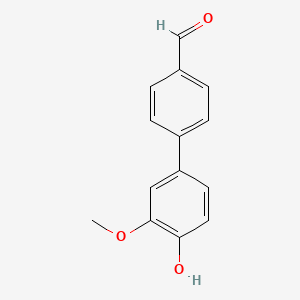
5-(2-Fluorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-2-methoxyphenol, also known as 5F-2MP, is a small molecule that has been studied for its various applications in scientific research. This compound has a wide range of uses due to its unique properties, such as its ability to act as a reagent for various reactions and its ability to bind to certain proteins and enzymes.
Scientific Research Applications
5-(2-Fluorophenyl)-2-methoxyphenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of reactions, including the synthesis of various organic compounds and the synthesis of polymers. It has also been used as a ligand for various proteins and enzymes, allowing for the study of their structure and function. Additionally, 5-(2-Fluorophenyl)-2-methoxyphenol, 95% has been used in various biochemical and physiological experiments, such as the study of cell metabolism and the study of drug-protein interactions.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2-methoxyphenol, 95% is still not fully understood. However, it is known that the molecule binds to certain proteins and enzymes, allowing for the study of their structure and function. Additionally, it has been suggested that 5-(2-Fluorophenyl)-2-methoxyphenol, 95% may act as an inhibitor of certain enzymes, which could explain its potential use as a drug target.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-2-methoxyphenol, 95% are still being studied. However, it has been found to bind to certain proteins and enzymes, which could potentially lead to the inhibition of certain metabolic pathways. Additionally, it has been suggested that 5-(2-Fluorophenyl)-2-methoxyphenol, 95% may have an effect on cell metabolism, which could lead to the development of new drugs and treatments.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(2-Fluorophenyl)-2-methoxyphenol, 95% in lab experiments is its ability to act as a reagent for various reactions. Additionally, it has been found to bind to certain proteins and enzymes, allowing for the study of their structure and function. However, there are some limitations to using 5-(2-Fluorophenyl)-2-methoxyphenol, 95% in lab experiments, such as its potential toxicity and the difficulty in synthesizing the compound.
Future Directions
The potential applications of 5-(2-Fluorophenyl)-2-methoxyphenol, 95% are still being explored. Some of the future directions of research include the development of new drugs and treatments based on its ability to bind to certain proteins and enzymes, as well as the study of its potential toxicity and its ability to act as an inhibitor of certain enzymes. Additionally, further research into the biochemical and physiological effects of 5-(2-Fluorophenyl)-2-methoxyphenol, 95% could lead to new discoveries and applications.
Synthesis Methods
5-(2-Fluorophenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, but the most common method is a two-step synthesis. The first step involves the reaction of 2-fluorophenol with an excess amount of sodium methoxide in methanol. This reaction produces the desired product 5-(2-Fluorophenyl)-2-methoxyphenol, 95% as well as sodium fluoride and methanol. The second step involves the removal of the sodium fluoride and methanol via filtration.
properties
IUPAC Name |
5-(2-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-7-6-9(8-12(13)15)10-4-2-3-5-11(10)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDNIQSRMTUDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685422 |
Source


|
| Record name | 2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261988-83-3 |
Source


|
| Record name | 2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


